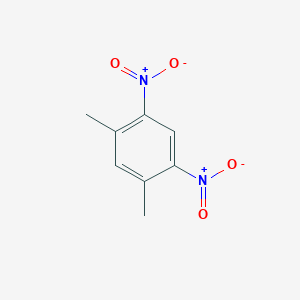
3-Amino-4-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-ethylbenzenesulfonamide is a compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-ethylbenzenesulfonamide consists of a benzene ring substituted with an ethyl group, an amino group, and a sulfonamide group . The InChI code for this compound is 1S/C8H12N2O2S/c1-2-6-3-4-7 (5-8 (6)9)13 (10,11)12/h3-5H,2,9H2,1H3, (H2,10,11,12) .Physical And Chemical Properties Analysis
3-Amino-4-ethylbenzenesulfonamide is a powder at room temperature . It has a molecular weight of 200.26 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-Amino-4-ethylbenzenesulfonamide, like other sulfonamides, exhibits antibacterial properties by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction. This makes it valuable in the development of new antibacterial agents .
Antiviral Applications
Sulfonamides have shown potential in antiviral therapy. Their ability to interfere with viral replication makes them candidates for treating viral infections .
Diuretic Usage
Due to their ability to inhibit carbonic anhydrase, sulfonamides can act as diuretics. They are used in medical research to develop drugs that help the body expel excess salt and water .
Hypoglycemic Effects
Research has explored the use of sulfonamides in treating diabetes due to their hypoglycemic effects, which can lower blood sugar levels .
Anticancer Research
Sulfonamides have been investigated for their potential use in cancer treatment. They may inhibit tumor growth by targeting certain pathways involved in cancer cell proliferation .
Anti-inflammatory Properties
These compounds are also known for their anti-inflammatory properties, making them useful in the development of treatments for various inflammatory diseases .
Wirkmechanismus
Target of Action
3-Amino-4-ethylbenzenesulfonamide, a sulfonamide derivative, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate metabolism, respectively .
Mode of Action
Sulfonamides, including 3-Amino-4-ethylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the enzyme dihydropteroate synthetase, thereby preventing the synthesis of folic acid, which is essential for DNA production in bacteria . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by 3-Amino-4-ethylbenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound disrupts the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption leads to a halt in bacterial DNA synthesis and subsequent bacterial growth .
Pharmacokinetics
Sulfonamides generally exhibit good absorption from the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion in the urine . The bioavailability of sulfonamides can be influenced by factors such as pH and the presence of food in the stomach .
Result of Action
The primary result of the action of 3-Amino-4-ethylbenzenesulfonamide is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, this compound prevents the production of essential components of bacterial DNA, leading to a bacteriostatic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-ethylbenzenesulfonamide. For instance, pH can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption and metabolism of the compound
Eigenschaften
IUPAC Name |
3-amino-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLZABRGBHWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640594 |
Source


|
| Record name | 3-Amino-4-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-ethylbenzenesulfonamide | |
CAS RN |
37559-29-8 |
Source


|
| Record name | 3-Amino-4-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)

![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)


![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)




